molecular formula C24H26N2O4S B2813922 4-[benzyl(propan-2-yl)sulfamoyl]-N-(4-methoxyphenyl)benzamide CAS No. 868676-81-7

4-[benzyl(propan-2-yl)sulfamoyl]-N-(4-methoxyphenyl)benzamide

Cat. No.: B2813922
CAS No.: 868676-81-7
M. Wt: 438.54
InChI Key: ACVRFEUUMREXND-UHFFFAOYSA-N
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Description

4-[benzyl(propan-2-yl)sulfamoyl]-N-(4-methoxyphenyl)benzamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both benzyl and isopropyl groups in the sulfonamide moiety, along with a methoxyphenyl group, suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(propan-2-yl)sulfamoyl]-N-(4-methoxyphenyl)benzamide typically involves the following steps:

    Formation of the Sulfonamide Moiety: The reaction between benzylamine and isopropylsulfonyl chloride in the presence of a base such as triethylamine to form N-benzyl-N-isopropylsulfonamide.

    Coupling with 4-methoxyphenylbenzamide: The sulfonamide is then coupled with 4-methoxyphenylbenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(propan-2-yl)sulfamoyl]-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-(N-benzyl-N-isopropylsulfamoyl)-N-(4-hydroxyphenyl)benzamide.

    Reduction: Formation of 4-(N-benzyl-N-isopropylsulfamoyl)-N-(4-aminophenyl)benzamide.

    Substitution: Formation of various substituted derivatives depending on the substituent used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Potential use as an antimicrobial agent due to the sulfonamide moiety.

    Enzyme Inhibition: May act as an inhibitor for certain enzymes.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals.

    Therapeutic Agents: Investigated for its therapeutic properties in treating various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-[benzyl(propan-2-yl)sulfamoyl]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The sulfonamide moiety can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to the inhibition of folic acid synthesis in bacteria. This results in the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.

    N-(4-methoxyphenyl)benzamide: A related compound with a similar structure but lacking the sulfonamide moiety.

Uniqueness

4-[benzyl(propan-2-yl)sulfamoyl]-N-(4-methoxyphenyl)benzamide is unique due to the presence of both benzyl and isopropyl groups in the sulfonamide moiety, which may enhance its biological activity and specificity compared to simpler sulfonamides.

Properties

IUPAC Name

4-[benzyl(propan-2-yl)sulfamoyl]-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-18(2)26(17-19-7-5-4-6-8-19)31(28,29)23-15-9-20(10-16-23)24(27)25-21-11-13-22(30-3)14-12-21/h4-16,18H,17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVRFEUUMREXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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